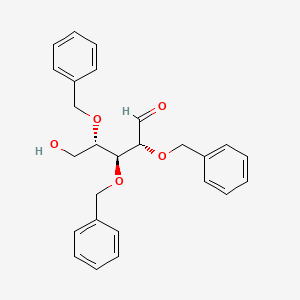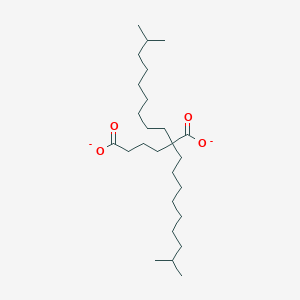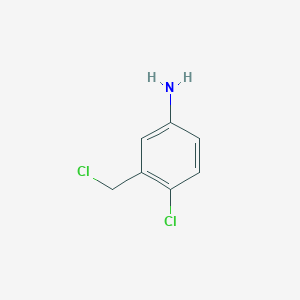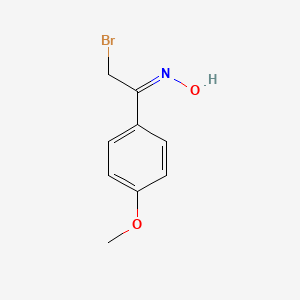
2-Bromo-1-(4-methoxyphenyl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methoxyphenyl)ethanone oxime is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of 2-bromo-1-(4-methoxyphenyl)ethanone, where the oxime group replaces the carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone oxime typically involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-methoxyphenyl)ethanone oxime can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products Formed
Substitution: Formation of 2-azido-1-(4-methoxyphenyl)ethanone or 2-thiocyanato-1-(4-methoxyphenyl)ethanone.
Reduction: Formation of 2-amino-1-(4-methoxyphenyl)ethanone.
Oxidation: Formation of 2-nitroso-1-(4-methoxyphenyl)ethanone.
Applications De Recherche Scientifique
2-Bromo-1-(4-methoxyphenyl)ethanone oxime has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)ethanone oxime involves its interaction with biological targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: The parent compound without the oxime group.
2-Bromo-1-(4-methylphenyl)ethanone: A similar compound with a methyl group instead of a methoxy group.
2-Bromo-1-(4-chlorophenyl)ethanone: A similar compound with a chlorine atom instead of a methoxy group.
Uniqueness
2-Bromo-1-(4-methoxyphenyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxime group can participate in specific interactions with biological targets, making it a valuable scaffold in drug design and development.
Propriétés
Formule moléculaire |
C9H10BrNO2 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
(NE)-N-[2-bromo-1-(4-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,6H2,1H3/b11-9- |
Clé InChI |
PUVGQYFVBWZTLT-LUAWRHEFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=N\O)/CBr |
SMILES canonique |
COC1=CC=C(C=C1)C(=NO)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
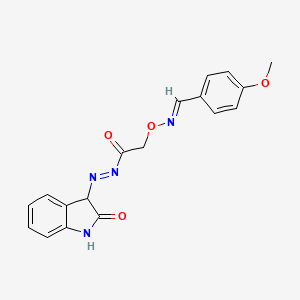
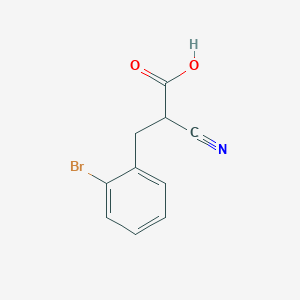
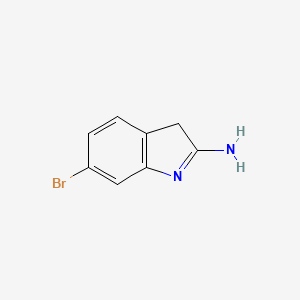
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
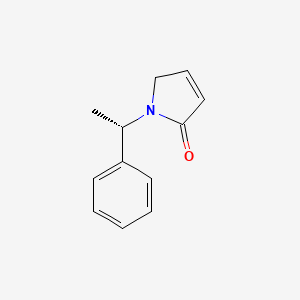
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
